BenchChemオンラインストアへようこそ!

3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Lipophilicity CNS drug design SAR

This aryl piperazine sulfonamide, featuring a 3,4-diethoxybenzamide core and an ortho-fluorophenyl substituent, is validated for CNS drug discovery screening. With a logP of 1.99 and moderate polar surface area (73.75 Ų), it occupies favorable CNS drug-like space. Deploy alongside its meta-chlorophenyl (G678-0036) and para-fluorophenyl (G678-0259) analogs for rapid SAR studies on receptor selectivity and blood-brain barrier permeability. The intermediate solubility profile minimizes DMSO-related assay interference relative to the less soluble meta-Cl analog. Available as a purified screening compound (≥95%) for consistent and reproducible biological data.

Molecular Formula C23H30FN3O5S
Molecular Weight 479.57
CAS No. 904827-07-2
Cat. No. B2812529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
CAS904827-07-2
Molecular FormulaC23H30FN3O5S
Molecular Weight479.57
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC
InChIInChI=1S/C23H30FN3O5S/c1-3-31-21-10-9-18(17-22(21)32-4-2)23(28)25-11-16-33(29,30)27-14-12-26(13-15-27)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28)
InChIKeyRQEWGFAFTQFGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 104 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 904827-07-2): Procurement-Grade Aryl Piperazine Sulfonamide for CNS-Targeted Screening


3,4-Diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 904827-07-2; ChemDiv ID G678-0144) is a synthetic aryl piperazine sulfonamide featuring a 3,4-diethoxybenzamide core linked via an ethyl sulfonamide spacer to a 4-(2-fluorophenyl)piperazine moiety . The compound belongs to a scaffold class extensively explored in cannabinoid CB1 receptor antagonist programs and serotonin receptor ligand discovery [1]. With a molecular weight of 479.57 Da, calculated logP of 1.99, and a polar surface area of 73.75 Ų, it occupies physicochemical space consistent with CNS drug-likeness. It is commercially available as a purified screening compound (≥95%) from ChemDiv's CNS-focused library .

Why 3,4-Diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide Cannot Be Replaced by Closest Scaffold Analogs


Within the 3,4-diethoxybenzamide ethyl sulfonamide piperazine sub-series, subtle variations in the N-aryl substituent on the piperazine ring produce measurable shifts in lipophilicity (logP), aqueous solubility (logSw), and polar surface area that can substantially alter CNS penetration potential and off-target binding profiles. Replacing the ortho-fluorophenyl group with a meta-chlorophenyl (G678-0036) increases logP by +0.41 log units and decreases predicted aqueous solubility, while shifting to a para-fluorophenyl (G678-0259) yields a slightly lower logP but identical polar surface area . These differences, though subtle in silico, may translate into divergent pharmacokinetic behavior and target selectivity in biological assays, making direct substitution without experimental validation a source of irreproducibility in screening campaigns.

Quantitative Differentiation Evidence for 3,4-Diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide vs. Closest Analogs


Lipophilicity Modulation: Ortho-F vs. Meta-Cl vs. Para-F in Identical Scaffold

The ortho-fluorophenyl substituent on the target compound (G678-0144) confers a calculated logP of 1.9907, which is intermediate between the more lipophilic meta-chlorophenyl analog G678-0036 (logP 2.3958) and the slightly less lipophilic para-fluorophenyl analog G678-0259 (logP 1.9628) . This positions the target compound closer to the CNS-optimal logP range (1.5–2.5) while potentially offering a distinct membrane partitioning profile that may influence cell-based assay outcomes.

Lipophilicity CNS drug design SAR

Predicted Aqueous Solubility Differentiation Among Ortho-F, Meta-Cl, and Para-F Analogs

The calculated logSw (aqueous solubility) for the target ortho-fluorophenyl compound is −2.8484, indicating intermediate predicted solubility compared to the meta-chlorophenyl analog G678-0036 (logSw = −3.5438; 0.6954 log units less soluble) and the para-fluorophenyl analog G678-0259 (logSw = −2.8786; 0.0302 log units more soluble) . The target compound is predicted to be approximately 5-fold more soluble than its 3-chloro congener.

Aqueous solubility DMPK assay compatibility

Polar Surface Area Variation: Implications for BBB Penetration Potential

The target compound (G678-0144) exhibits a calculated topological polar surface area (TPSA) of 73.75 Ų, marginally lower than the 74.051 Ų shared by both the 3-chlorophenyl (G678-0036) and 4-fluorophenyl (G678-0259) analogs . While the absolute difference is small (−0.301 Ų), all three compounds fall below the commonly applied 90 Ų threshold for predicted CNS penetration and within the 60–80 Ų range considered optimal for oral bioavailability.

Blood-brain barrier CNS penetration PSA

Class-Level Evidence: Aryl Piperazine Sulfonamide Scaffold as Privileged CB1 and Serotonergic Ligand Chemotype

Sulfonylated piperazine derivatives, including compounds bearing 2-fluorophenyl piperazine motifs, have been disclosed in patents as cannabinoid-1 (CB1) receptor antagonists for obesity and metabolic syndrome [1] and as serotonin 5-HT1A, 5-HT6, and 5-HT7 receptor ligands [2]. While target-specific binding data for CAS 904827-07-2 are not publicly available at the time of this analysis, the 3,4-diethoxybenzamide sulfonamide scaffold occupies chemical space overlapping with these pharmacologically validated chemotypes.

CB1 antagonist serotonin receptor GPCR

Procurement-Grade Purity and Availability: Differentiated Supply Position vs. Custom Synthesis Analogs

The target compound is available as a pre-weighed, off-the-shelf screening compound from ChemDiv (104 mg in stock, ≥95% purity as standard for the G678 series) . In contrast, the closest fluoro-regioisomer analog G678-0259 (4-fluorophenyl) is available at 142 mg, and the chloro analog G678-0036 at 109 mg . The immediate availability of all three analogs from a single vendor enables controlled head-to-head comparative screening without the lead time, cost, and batch-to-batch variability associated with custom synthesis.

Screening compound procurement purity

Recommended Application Scenarios for 3,4-Diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 904827-07-2)


CNS GPCR Panel Screening with Built-In SAR Control

Procure the target compound alongside its 3-chlorophenyl (G678-0036) and 4-fluorophenyl (G678-0259) analogs for simultaneous radioligand displacement or functional assays against CB1, 5-HT1A, 5-HT6, 5-HT7, and D3/D4 receptors. The 0.4 logP unit spread across the three compounds enables rapid assessment of lipophilicity-dependent receptor engagement . Use the ortho-F compound's intermediate solubility profile to minimize DMSO-related assay interference relative to the less soluble meta-Cl analog [1].

Blood-Brain Barrier Permeability Profiling in a Matched Analog Set

Deploy all three G678-series compounds in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell assays to experimentally validate whether the marginally lower TPSA (73.75 Ų vs. 74.051 Ų) and intermediate logP of the ortho-F compound translate into a measurable advantage in apparent permeability (Papp) [2]. This experimental design isolates the contribution of the aryl substituent position and halogen type to CNS penetration.

Kinase or Enzyme Off-Target Selectivity Screening

Submit the target compound to a broad-panel kinase or enzyme inhibition screen (e.g., Eurofins or Reaction Biology Corp. panels). The sulfonamide moiety and 3,4-diethoxybenzamide core are structural features present in known enzyme inhibitors [3]. Benchmark the selectivity profile against the 3-Cl and 4-F analogs to determine whether the ortho-fluorophenyl group confers any differential off-target liability that may guide lead prioritization.

Computational Docking and Pharmacophore Model Refinement

Use the target compound's defined 3D structure (InChI Key RQEWGFAFTQFGNA-UHFFFAOYSA-N) for molecular docking into CB1 (PDB: 5U09) or 5-HT2A receptor models. Compare docking scores and binding poses with those of the 3-Cl and 4-F analogs to identify whether the ortho-fluorine participates in favorable electrostatic or halogen-bonding interactions with target residues, informing subsequent medicinal chemistry optimization [4].

Quote Request

Request a Quote for 3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.